Lincomycin hydrochloride

Übersicht

Beschreibung

Lincomycin hydrochloride is a lincosamide antibiotic derived from the soil bacterium Streptomyces lincolnensis. It was first isolated in Lincoln, Nebraska, and is primarily used to treat serious bacterial infections caused by susceptible strains of streptococci, pneumococci, and staphylococci . This compound is often reserved for patients who are allergic to penicillins or when penicillin is deemed inappropriate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lincomycin hydrochloride is synthesized through a series of chemical reactions starting from the fermentation of Streptomyces lincolnensis. The fermentation broth is processed to extract lincomycin, which is then converted to its hydrochloride salt form. The process involves the following steps:

Fermentation: Streptomyces lincolnensis is cultured in a suitable medium to produce lincomycin.

Extraction: Lincomycin is extracted from the fermentation broth using solvents.

Purification: The extracted lincomycin is purified through crystallization or chromatography.

Conversion to Hydrochloride: Lincomycin is reacted with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation followed by extraction and purification processes. The fermentation is carried out in bioreactors, and the conditions are optimized to maximize the yield of lincomycin. The extracted lincomycin is then converted to its hydrochloride form and further purified to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Lincomycin hydrochloride undergoes various chemical reactions, including:

Oxidation: Lincomycin can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in lincomycin.

Substitution: Lincomycin can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various lincomycin derivatives, which may have different pharmacological properties and applications .

Wissenschaftliche Forschungsanwendungen

Treatment of Bacterial Infections

Lincomycin hydrochloride is indicated for treating serious bacterial infections caused by susceptible strains, including:

- Staphylococcal infections : Effective against methicillin-resistant Staphylococcus aureus (MRSA).

- Streptococcal infections : Used in cases of severe infections.

- Anaerobic infections : Particularly useful in treating infections of the oral cavity and soft tissues .

Topical Formulations for Acne Vulgaris

A multicentric, randomized, double-blind placebo-controlled study evaluated a 2% lincomycin gel for treating mild to moderate acne vulgaris. Results indicated that approximately 70% of patients experienced a significant reduction in acne lesions compared to 23% in the placebo group. The study highlighted lincomycin's safety profile with mild adverse reactions such as itching and erythema .

Periodontitis Treatment

Recent research has focused on developing this compound-loaded in situ gels for localized treatment of periodontitis. These gels demonstrated sustained drug release over eight days and effective inhibition of pathogens like Staphylococcus aureus and Porphyromonas gingivalis. This formulation could represent a novel approach to managing periodontal diseases through localized delivery systems .

Inhibition of Protein Synthesis

This compound is widely used in laboratory settings to study bacterial protein synthesis inhibition. It serves as a model compound for investigating mechanisms of antibiotic resistance and the dynamics of protein-surfactant interactions .

Animal Models for Mastitis

In experimental models, lincomycin has been shown to protect against the development of mastitis induced by Staphylococcus aureus. This application underscores its potential in veterinary medicine, particularly in dairy cattle management .

Pharmacological Insights

This compound exhibits high bioavailability and is well-distributed throughout body tissues, making it effective for systemic infections. It is primarily excreted through feces, which is an important consideration in pharmacokinetics .

Safety Profile

The safety profile of this compound has been established through various clinical trials. Common adverse effects include gastrointestinal disturbances and allergic reactions; however, severe side effects are rare when used appropriately .

Tables

| Application Area | Details |

|---|---|

| Clinical Use | Treatment of serious bacterial infections |

| Topical Formulation | Effective in treating acne vulgaris |

| Periodontitis | Sustained release systems for localized treatment |

| Research | Studies on protein synthesis inhibition |

Case Studies

- Acne Vulgaris Study : Demonstrated significant improvement in acne lesions with lincomycin gel compared to placebo.

- Periodontitis Gel Development : Showed sustained drug release and effective bacterial inhibition over an extended period.

Wirkmechanismus

Lincomycin hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, preventing the formation of peptide bonds and thus inhibiting protein synthesis. This action effectively stops bacterial growth and replication . The molecular targets include the 23S rRNA of the 50S ribosomal subunit .

Vergleich Mit ähnlichen Verbindungen

Lincomycin hydrochloride is often compared with other lincosamide antibiotics, such as clindamycin. Clindamycin is a semisynthetic derivative of lincomycin and is generally more potent and has a broader spectrum of activity . Other similar compounds include:

Clindamycin: More potent and effective against a wider range of organisms.

Erythromycin: A macrolide antibiotic with a similar mechanism of action but different chemical structure.

Azithromycin: Another macrolide antibiotic with a broader spectrum of activity.

This compound is unique in its specific use for patients allergic to penicillin and its effectiveness against certain anaerobic bacteria .

Eigenschaften

CAS-Nummer |

859-18-7 |

|---|---|

Molekularformel |

C18H35ClN2O6S |

Molekulargewicht |

443.0 g/mol |

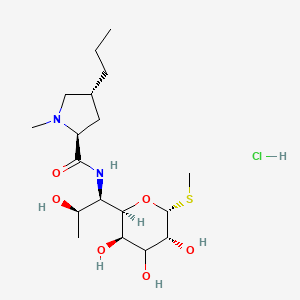

IUPAC-Name |

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9-,10-,11+,12-,13+,14+,15-,16-,18-;/m1./s1 |

InChI-Schlüssel |

POUMFISTNHIPTI-DKEHCADZSA-N |

SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |

Isomerische SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl |

Kanonische SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |

Aussehen |

Solid powder |

Color/Form |

Amorphous solid |

melting_point |

187-190 |

Key on ui other cas no. |

859-18-7 7179-49-9 |

Piktogramme |

Irritant; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

154-21-2 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

>66.5 [ug/mL] (The mean of the results at pH 7.4) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Epilincomycin Hemihydrate Lincomycin Monohydrochloride Lincocin Lincolnensin Lincomycin Lincomycin A Lincomycin Hydrochloride Lincomycin Monohydrochloride Lincomycin Monohydrochloride, (2S-cis)-Isomer Lincomycin Monohydrochloride, (L-threo)-Isomer Lincomycin Monohydrochloride, Hemihydrate Lincomycin, (2S-cis)-Isomer Lincomycin, (L-threo)-Isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lincomycin hydrochloride exert its antibacterial effect?

A1: this compound is a lincosamide antibiotic that acts by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. [] This binding interferes with peptide bond formation and inhibits bacterial protein synthesis. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C18H34N2O6S · HCl, and its molecular weight is 461.05 g/mol. []

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Several spectroscopic techniques can be employed for characterizing this compound, including:

- Fourier transform infrared (FTIR) spectroscopy: This technique helps identify different crystal forms of this compound based on their unique vibrational modes. []

- Raman spectroscopy: Similar to FTIR, Raman spectroscopy provides complementary information about molecular vibrations and can differentiate between this compound polymorphs. []

Q4: Is this compound stable in commonly used intravenous solutions?

A4: Yes, this compound exhibits good chemical stability in intravenous solutions such as sodium lactate (Hartmann's solution), 0.9% sodium chloride solution, 5% glucose solution, and 10% glucose solution. Studies have shown less than 5% degradation over 31 days at room temperature (25°C). []

Q5: How does pH affect the stability of this compound?

A5: The stability of this compound is pH-dependent. It demonstrates the highest stability around pH 4 and degrades rapidly at pH 2. [] This information is crucial for developing stable formulations.

Q6: Can this compound be incorporated into different formulations?

A6: this compound is versatile and can be formulated into various dosage forms, including injections, eye drops, creams, gels, and oral solutions. [, , , , , , ] Researchers have explored incorporating this compound into glycerol paint for topical applications [] and thermosensitive eye gels for improved ocular drug delivery. []

Q7: What analytical methods are commonly used to determine this compound concentration?

A7: Several analytical methods are employed to quantify this compound in various matrices, including:

- High-performance liquid chromatography (HPLC): HPLC is a versatile technique used to determine this compound content in various formulations like injections, eye drops, and nasal drops. Different HPLC methods with varying mobile phases and detection wavelengths have been developed to achieve optimal separation and quantification. [, , , , , , ]

- Reverse Flow Injection Chemiluminescence: This highly sensitive method relies on the enhanced chemiluminescence of the Luminol-KIO4 system in the presence of this compound. []

Q8: Are there methods for simultaneous determination of this compound and other drugs in combined formulations?

A8: Yes, HPLC methods have been developed for the simultaneous determination of this compound and other drugs in combined formulations. For instance, researchers have established methods for quantifying this compound alongside miconazole nitrate [] and ribavirin [] in their respective combined preparations. This enables efficient quality control of multi-drug formulations.

Q9: What is the pharmacokinetic profile of this compound in swine?

A9: In swine, this compound is rapidly absorbed and eliminated after intramuscular administration. Its elimination half-life (t1/2β) is approximately 3.38 hours. [] The drug exhibits good tissue penetration, with the kidney being the target tissue, followed by the liver, injection site, muscle, and fat. []

Q10: What types of infections is this compound effective against?

A10: this compound is effective against a range of Gram-positive bacteria, particularly those causing skin and soft tissue infections. It is also used in treating infections caused by susceptible anaerobic bacteria. [, , ]

Q11: What is the mechanism of bacterial resistance to this compound?

A11: Bacterial resistance to this compound can occur through several mechanisms, including:

- Target site modification: Mutations in the 23S rRNA can reduce the binding affinity of lincomycin, leading to resistance. []

- Enzymatic inactivation: Some bacteria can produce enzymes that inactivate lincomycin, rendering it ineffective. []

- Efflux pumps: Certain bacteria possess efflux pumps that actively remove lincomycin from the cell, decreasing its intracellular concentration. []

Q12: Is there cross-resistance between this compound and other antibiotics?

A12: Yes, cross-resistance exists between this compound and clindamycin hydrochloride, another lincosamide antibiotic. This is because both drugs share a similar mechanism of action and target site. [, ] Resistance to one drug often confers resistance to the other.

Q13: What are the potential adverse effects of this compound?

A13: While generally considered safe, this compound may cause some adverse effects, including gastrointestinal disturbances like diarrhea, nausea, and vomiting. In rare cases, it can also lead to more serious side effects. [, ]

Q14: Are there strategies to improve the delivery of this compound to specific targets?

A14: Researchers are exploring innovative drug delivery systems to enhance the efficacy and target specificity of this compound. This includes incorporating the drug into thermosensitive eye gels for sustained ocular delivery [] and developing this compound-loaded β-cyclodextrin complexes to enhance solubility and bioavailability. []

Q15: What are some ongoing research areas related to this compound?

A15: Current research focuses on:

- Understanding the molecular mechanisms of lincomycin resistance and exploring strategies to combat it. []

- Developing novel drug delivery systems to improve this compound's efficacy, target specificity, and minimize side effects. [, ]

- Investigating the potential use of this compound in combination therapy with other antimicrobials. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.